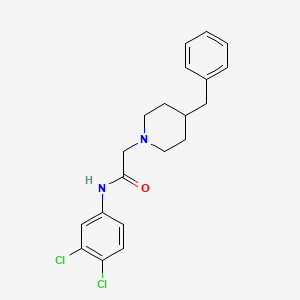
1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide
説明
1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide, also known as DMC, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. DMC belongs to the class of compounds known as designer drugs, which are synthesized to mimic the effects of other drugs or to create new effects altogether. DMC has been found to have a wide range of potential applications in scientific research, particularly in the study of the central nervous system.
作用機序
The exact mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of a variety of cellular processes, including calcium signaling, ion channel activity, and protein folding. This compound has been shown to enhance the activity of the sigma-1 receptor, which may be responsible for its effects on pain perception, mood regulation, and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been found to have analgesic effects, reducing pain perception in a variety of experimental paradigms. This compound has also been shown to have antidepressant-like effects, reducing symptoms of depression in animal models. In addition, this compound has been found to have neuroprotective effects, reducing damage to neurons in the brain following injury or disease.
実験室実験の利点と制限
One advantage of 1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide as a research tool is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor in a variety of physiological processes. In addition, this compound has been found to have a relatively long half-life, which allows for longer experimental timeframes. However, there are also limitations to the use of this compound in lab experiments. One limitation is its potential for off-target effects, which can complicate the interpretation of experimental results. In addition, the high cost of synthesis can make it difficult to use this compound in large-scale experiments.
将来の方向性
There are a number of potential future directions for research on 1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide. One area of interest is the development of more selective analogs of this compound, which could help to reduce off-target effects and improve the specificity of experimental results. Another area of interest is the study of the effects of this compound on other physiological systems, such as the immune system or the cardiovascular system. Finally, the potential clinical applications of this compound, particularly in the treatment of pain or depression, are an area of ongoing research.
科学的研究の応用
1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide has been found to have a variety of potential applications in scientific research, particularly in the study of the central nervous system. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection. This compound has also been shown to have activity at the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-17-9-5-4-8-16(17)22-20(23)21(12-6-7-13-21)15-10-11-18(25-2)19(14-15)26-3/h4-5,8-11,14H,6-7,12-13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGJKDSZRPYQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NC3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3467054.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B3467060.png)
![N-(2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3467070.png)
![3-(9-bromo-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)phenol](/img/structure/B3467086.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3467090.png)
![isopropyl 2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3467098.png)
![ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3467103.png)

![4-[4-({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B3467113.png)
![N-[3-(acetylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B3467130.png)
![5-chloro-2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3467136.png)

![ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3467157.png)